Toxicological Profile: N-(2-fluoroethyl) Substituents Carry a Quantified Risk of Metabolic Conversion to Fluoroacetate
In a study of fluoroalkylamine derivatives, N-(2-fluoroethyl) compounds were found to induce convulsions in rats at intraperitoneal doses of 40-45 mg/kg. This effect was attributed to in vivo oxidative deamination of the N-(2-fluoroethyl) group to fluoroacetate, a potent metabolic poison [1]. This toxicity is a distinct and quantifiable liability of the 2-fluoroethyl substituent, which is absent in non-fluorinated alkyl analogs like N-ethyl-N-isopropylamine (CAS 19961-27-4) that do not undergo this specific metabolic pathway.
| Evidence Dimension | In vivo convulsant dose |
|---|---|
| Target Compound Data | Convulsions observed at 40-45 mg/kg ip in rats |
| Comparator Or Baseline | N-ethyl-N-isopropylamine (non-fluorinated analog); no fluoroacetate-mediated toxicity |
| Quantified Difference | Qualitative difference: Presence of a specific, dose-dependent toxic liability unique to the fluoroethyl group. |
| Conditions | In vivo rat model; intraperitoneal (ip) administration |
Why This Matters
This evidence highlights a critical safety consideration for procurement: the fluoroethyl group is not an inert modification; it introduces a predictable and potentially limiting toxicological profile that must be accounted for in biological studies, and which may preclude its use in certain in vivo applications.
- [1] Reifenrath, W. G., Roche, E. B., Al-Turk, W. A., & Johnson, H. L. (1980). Synthesis and biological activity of fluoroalkylamine derivatives of narcotic analgesics. Journal of Medicinal Chemistry, 23(9), 985-990. View Source
